1-benzyl-N-(trifluoromethyl)piperidin-4-amine
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Overview
Description
1-Benzyl-N-(trifluoromethyl)piperidin-4-amine is a chemical compound that belongs to the class of piperidine derivatives. This compound is characterized by the presence of a benzyl group and a trifluoromethyl group attached to the piperidine ring. Piperidine derivatives are known for their wide range of applications in medicinal chemistry, particularly in the development of pharmaceuticals due to their diverse biological activities .
Preparation Methods
The synthesis of 1-benzyl-N-(trifluoromethyl)piperidin-4-amine can be achieved through various synthetic routes. One common method involves the reaction of piperidine with benzyl chloride and trifluoromethyl iodide under specific reaction conditions. The reaction typically requires a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction is carried out in an organic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures.
Industrial production methods may involve the use of continuous flow reactors to optimize the reaction conditions and improve the yield of the desired product. These methods often incorporate advanced techniques such as microwave-assisted synthesis or catalytic hydrogenation to enhance the efficiency of the synthesis process .
Chemical Reactions Analysis
1-Benzyl-N-(trifluoromethyl)piperidin-4-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to obtain reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions with halogens or other nucleophiles to form substituted derivatives.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions include various substituted piperidine derivatives with potential biological activities .
Scientific Research Applications
1-Benzyl-N-(trifluoromethyl)piperidin-4-amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: It is explored as a potential therapeutic agent for various diseases, including neurological disorders and infectious diseases.
Mechanism of Action
The mechanism of action of 1-benzyl-N-(trifluoromethyl)piperidin-4-amine involves its interaction with specific molecular targets and pathways. The compound is known to interact with neurotransmitter receptors in the central nervous system, modulating their activity and leading to various pharmacological effects. It may also inhibit specific enzymes or proteins involved in disease pathways, thereby exerting its therapeutic effects .
Comparison with Similar Compounds
1-Benzyl-N-(trifluoromethyl)piperidin-4-amine can be compared with other similar compounds such as:
1-Benzyl-4-trifluoromethyl-piperidin-4-ylamine: This compound has a similar structure but differs in the position of the trifluoromethyl group.
1-Methyl-N-(4-(trifluoromethyl)benzyl)piperidin-4-amine: This compound has a methyl group instead of a benzyl group, leading to different biological activities.
4-(Trifluoromethyl)benzylamine: This compound lacks the piperidine ring, resulting in different chemical and biological properties.
The uniqueness of this compound lies in its specific structural features, which contribute to its distinct biological activities and potential therapeutic applications.
Properties
Molecular Formula |
C13H17F3N2 |
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Molecular Weight |
258.28 g/mol |
IUPAC Name |
1-benzyl-N-(trifluoromethyl)piperidin-4-amine |
InChI |
InChI=1S/C13H17F3N2/c14-13(15,16)17-12-6-8-18(9-7-12)10-11-4-2-1-3-5-11/h1-5,12,17H,6-10H2 |
InChI Key |
JYCLWOTWNBYGJA-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCC1NC(F)(F)F)CC2=CC=CC=C2 |
Origin of Product |
United States |
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